4-Morpholin-4-ylbut-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-1-butyne-3-one is a chemical compound with the molecular formula C8H13NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholino-1-butyne-3-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of morpholine with propargyl bromide under basic conditions to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods: Industrial production of 1-Morpholino-1-butyne-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-1-butyne-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The butyne moiety allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react under mild conditions.
Major Products: The major products formed from these reactions include various substituted morpholines and butyne derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Morpholino-1-butyne-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholino-1-butyne-3-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, modulating their function. This interaction is crucial in its role as an antisense oligonucleotide, where it binds to complementary RNA sequences to inhibit gene expression .
Comparison with Similar Compounds
1-Butyne: A simple alkyne with similar reactivity but lacks the morpholine ring.
1-Bromo-2-butyne: Another alkyne derivative with different substituents, used in various synthetic applications.
Uniqueness: 1-Morpholino-1-butyne-3-one is unique due to the presence of both the morpholine ring and the butyne moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
114479-14-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
InChI Key |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
Canonical SMILES |
CC(=O)C#CN1CCOCC1 |
Synonyms |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.